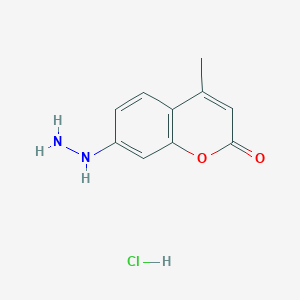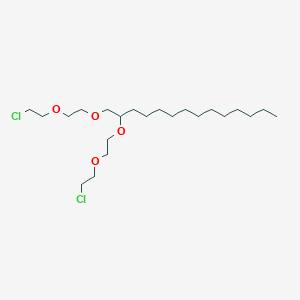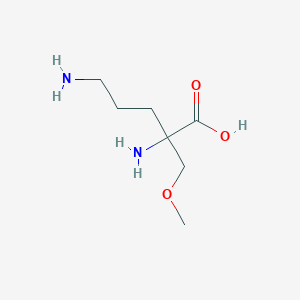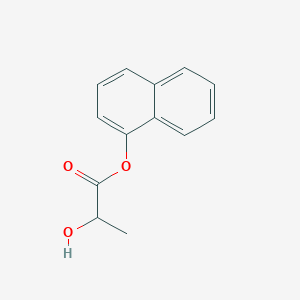
5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde typically involves the reaction of appropriate thiadiazole precursors with diethoxymethylating agents. One common method includes the use of diethoxymethane and a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carboxylic acid.
Reduction: 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-methanol.
Substitution: Various halogenated or alkylated derivatives of the thiadiazole ring.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Thiadiazole derivatives have shown various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for applications requiring stability and reactivity under specific conditions.
Mécanisme D'action
The mechanism by which 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The thiadiazole ring can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Methoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
- 5-(Ethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
- 5-(Dimethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
Uniqueness
5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde is unique due to the presence of the diethoxymethyl group, which can influence its solubility, reactivity, and overall stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
112385-32-7 |
|---|---|
Formule moléculaire |
C8H12N2O3S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
5-(diethoxymethyl)thiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C8H12N2O3S/c1-3-12-8(13-4-2)7-6(5-11)9-10-14-7/h5,8H,3-4H2,1-2H3 |
Clé InChI |
WFKRSNBEFXPKIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=C(N=NS1)C=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)

![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)

![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)






